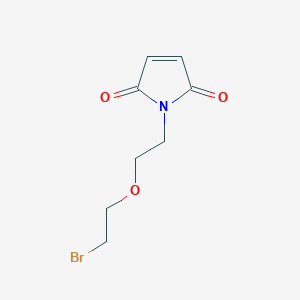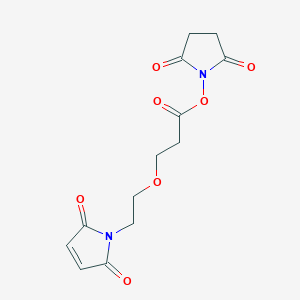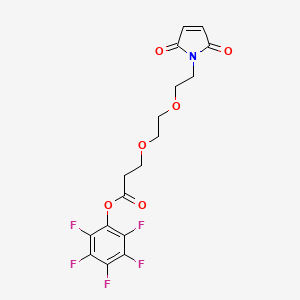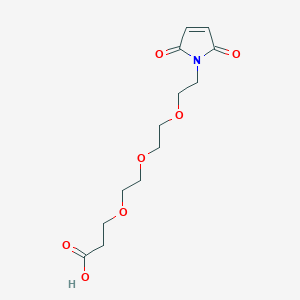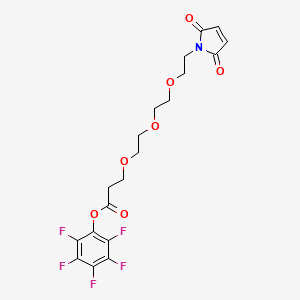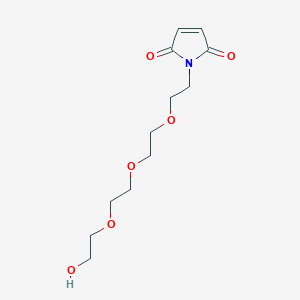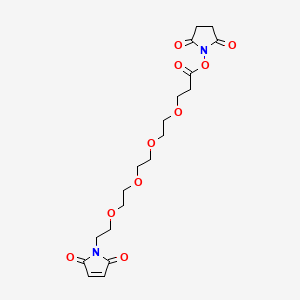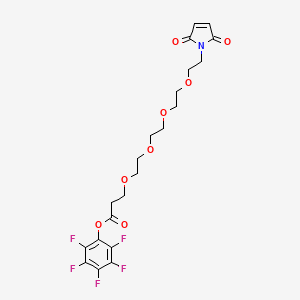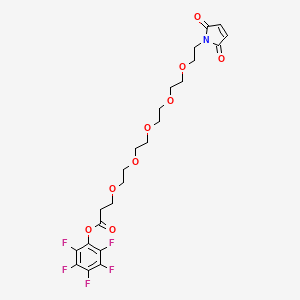
USP7/USP47 inhibitor
Overview
Description
USP7/USP47 inhibitor is a selective dual inhibitor of the cancer-related deubiquitylating proteases USP7 and USP47 . It plays a key role in modulating the levels of multiple proteins, including tumor suppressors, transcription factors, epigenetic modulators, DNA repair proteins, and regulators of the immune response . The abnormal expression of USP7 is found in various malignant tumors and a high expression signature generally indicates poor tumor prognosis . This suggests USP7 as a promising prognostic and druggable target for cancer therapy .
Synthesis Analysis
The synthesis of USP7/USP47 inhibitors is a topic of ongoing research . The development of potent and selective USP7 inhibitors still requires intensive research and development efforts before the pre-clinical benefits translate into the clinic .
Molecular Structure Analysis
The molecular structure of USP7/USP47 inhibitors is complex and varies depending on the specific inhibitor . The full-length structure of USP7 and the design strategy of representative USP7 inhibitors are briefly described in some studies .
Scientific Research Applications
USP7 and USP47 inhibitors have potential as cancer therapeutics, stabilizing tumor suppressor p53 and decreasing DNA polymerase β, with demonstrated activity in human xenograft models of multiple myeloma and B-cell leukemia (Weinstock et al., 2012).
Small-molecule allosteric inhibitors of USP7 show potential in cancer therapy by promoting degradation of p53 and affecting the immune response to tumors (Engström et al., 2020).
USP7 and USP47 regulate inflammasome activation in macrophages, suggesting their inhibitors could be used as therapeutic agents for inflammatory diseases (Palazón-Riquelme et al., 2018).
The development of potent and selective USP7 inhibitors is challenging, but essential for new anti-cancer therapies. Insights into USP7 activation and inhibition provide a basis for rational development of such therapeutics (Pozhidaeva et al., 2017).
The abnormal expression of USP7 in various malignant tumors and its role in tumor growth and immune response highlight its potential as a drug target for cancer therapy. Challenges remain in developing clinically effective USP7 inhibitors (Oliveira et al., 2022).
Inhibiting USP7 has shown effectiveness in treating multiple myeloma and other malignancies, with potential applications in both hematological and solid tumors (Nicholson et al., 2015).
USP7 inhibitors can be developed using structure-guided design, with potential roles in oncogenic pathways, metabolic and immune disorders, and viral infections (O'Dowd et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the USP7/USP47 inhibitor are the ubiquitin-specific proteases 7 and 47 (USP7 and USP47). These enzymes are members of the deubiquitinating enzymes (DUBs) family . USP7 and USP47 are involved in diverse cellular processes, including tumor development, metastasis, inflammation, myocardial infarction, and neuronal development . They play a regulatory role in these processes by removing ubiquitin molecules from specific proteins, thereby rescuing these proteins from proteasome-mediated degradation .
Mode of Action
The this compound interacts with its targets by binding to the catalytic triad of the enzymes . This binding results in the modification of the Cys223 thiol group, which irreversibly inhibits the enzymatic activity of USP7 . The inhibitor prevents the formation of anionic sulfur and its subsequent nucleophilic attack on the C-terminal carbonyl carbon of Ub . This interaction results in changes in the conformation of the enzymes, switching the “switch loop” from an inhibitory “in-conformation” to an active “out-conformation” in the catalytic domain .
Biochemical Pathways
The this compound affects several biochemical pathways. It regulates katanin p60-mediated axonal growth, prevents the proper entry of the influenza virus into the host cell, and plays a role in inflammation by regulating inflammasome activation and the release of pro-inflammatory cytokines . Moreover, it exhibits critical functions in cell growth and genome integrity, closely related to cancer . The inhibitor also interferes with the Hedgehog pathway by promoting the degradation of β-TrCP .
Pharmacokinetics
The development of novel, high-efficiency, and specific usp7 small-molecule inhibitors is ongoing . These inhibitors are expected to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties that would impact their bioavailability.
Result of Action
The action of the this compound results in molecular and cellular effects. Depleting USP47 inhibits cancer cell growth in a p53-dependent manner, a phenomenon that enhances during the simultaneous knockdown of USP7 . The inhibitor also reduces the viability of multiple TP53 wild-type cell lines, including several hematologic cancer and MYCN-amplified neuroblastoma cell lines, as well as a subset of TP53-mutant cell lines .
Action Environment
The action, efficacy, and stability of the this compound can be influenced by environmental factors. For instance, the inhibitor impedes the function of regulatory T cells, promotes polarization of tumor-associated macrophages, and reduces programmed death-ligand 1 (PD-L1) expression in tumor cells . These effects suggest that the tumor microenvironment can influence the compound’s action .
Safety and Hazards
Future Directions
The synergistic effect of combining USP7 inhibition with cancer immunotherapy is a promising therapeutic approach, though its clinical efficacy is yet to be proven . The recent developments in understanding the intrinsic role of USP7, its interplay with other molecular pathways, and the therapeutic potential of targeting USP7 functions are areas of active research .
Biochemical Analysis
Biochemical Properties
The USP7/USP47 inhibitor interacts with the enzymes USP7 and USP47, which are involved in diverse cellular processes . The inhibitor’s interaction with these enzymes can lead to the inhibition of cancer cell growth in a p53-dependent manner . The full-length USP47 shows higher deubiquitinase activity than the catalytic domain .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibitor can prevent the proper entry of the influenza virus into the host cell .
Molecular Mechanism
The this compound exerts its effects at the molecular level through several mechanisms . It forms strong hydrogen bonds to the allosteric pocket of USP7, leading to the inhibition of the enzyme . The inhibitor also impacts gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of the this compound can change in laboratory settings . The inhibitor’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The this compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of the this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
properties
IUPAC Name |
4-cyano-5-(3,5-dichloropyridin-4-yl)sulfanyl-N-(4-methylsulfonylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S3/c1-29(25,26)12-4-2-11(3-5-12)23-17(24)15-6-10(7-21)18(27-15)28-16-13(19)8-22-9-14(16)20/h2-6,8-9H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDJFFQZIISQJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)SC3=C(C=NC=C3Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

